molecular formula C18H19N3O3S B2605811 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide CAS No. 946305-68-6

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2605811
CAS No.: 946305-68-6
M. Wt: 357.43
InChI Key: OLJJRTYVHGXMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Herbicidal Activity

A study outlines the synthesis of novel compounds containing pyrimidine and thiadiazole rings, displaying moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L. These compounds, although related to the queried chemical structure, highlight the potential herbicidal applications of similar structures in agricultural research (Liu & Shi, 2014).

Antifungal Effects

Research into pyrimidine derivatives, such as 4-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, has demonstrated antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. This research suggests potential applications for the queried compound in developing antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These findings indicate the potential therapeutic applications of similar pyrimidine-containing compounds in medicine (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation

The synthesis of new pyrazole, thiophene, thiazole, and thiadiazole derivatives incorporating a pyrimidine ring has been reported, with selected examples showing moderate antimicrobial activity. This research underscores the potential use of pyrimidine derivatives in antimicrobial treatments (Farag et al., 2009).

Dual Inhibitors of CLK1 and DYRK1A Kinases

N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been synthesized and identified as dual inhibitors of CLK1 and DYRK1A kinases, promising for the development of new pharmacological agents (Loidreau et al., 2013).

Herbicidal Activity and Crystal Structure

The synthesis and herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effectiveness in herbicidal applications, further supported by crystallographic data (Liu et al., 2008).

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11-10-25-18-19-12(2)16(17(23)21(11)18)20-15(22)9-6-13-4-7-14(24-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJRTYVHGXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.